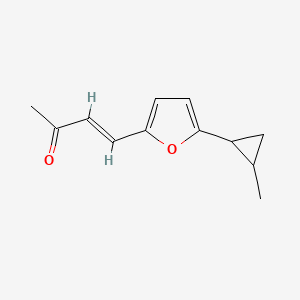
4-(5-(2-Methylcyclopropyl)furan-2-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(2-Methylcyclopropyl)furan-2-yl)but-3-en-2-one is a furan derivative characterized by a furan ring substituted with a 2-methylcyclopropyl group and a butenone side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(2-Methylcyclopropyl)furan-2-yl)but-3-en-2-one typically involves aldol condensation reactions. One common method starts with furfural or 5-hydroxymethylfurfural, which undergoes condensation with appropriate ketones under basic conditions to form the desired furanic enone . The reaction conditions often include the use of catalysts such as triflic acid or aluminum chloride to facilitate the formation of the enone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the scalability of the aldol condensation process makes it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-(2-Methylcyclopropyl)furan-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The enone moiety can be reduced to form saturated ketones or alcohols.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions include furanones, saturated ketones, alcohols, and various substituted furan derivatives .
Applications De Recherche Scientifique
4-(5-(2-Methylcyclopropyl)furan-2-yl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-(5-(2-Methylcyclopropyl)furan-2-yl)but-3-en-2-one involves its interaction with various molecular targets. The furan ring’s electrophilic nature allows it to react with nucleophilic sites in biological molecules, potentially disrupting cellular processes. The enone moiety can also participate in Michael addition reactions, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Furyl)-3-buten-2-one: Another furanic enone with similar structural features but without the 2-methylcyclopropyl group.
(E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one: A furan derivative with a hydroxymethyl group and a dimethylpentene side chain.
Uniqueness
4-(5-(2-Methylcyclopropyl)furan-2-yl)but-3-en-2-one is unique due to the presence of the 2-methylcyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other furanic enones and may contribute to its specific applications and properties .
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
(E)-4-[5-(2-methylcyclopropyl)furan-2-yl]but-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-8-7-11(8)12-6-5-10(14-12)4-3-9(2)13/h3-6,8,11H,7H2,1-2H3/b4-3+ |
Clé InChI |
OQSWCVRBDZMAJQ-ONEGZZNKSA-N |
SMILES isomérique |
CC1CC1C2=CC=C(O2)/C=C/C(=O)C |
SMILES canonique |
CC1CC1C2=CC=C(O2)C=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B15321169.png)
![N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide](/img/structure/B15321182.png)

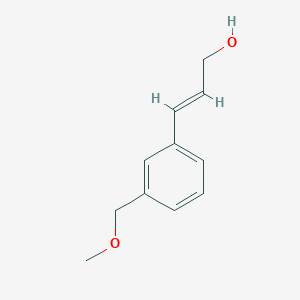
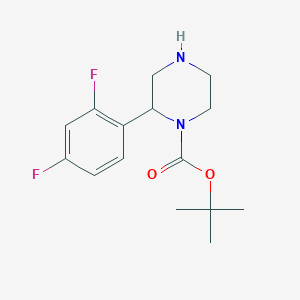
![(E)-3-(Benzo[b]thiophen-3-yl)acrylaldehyde](/img/structure/B15321208.png)
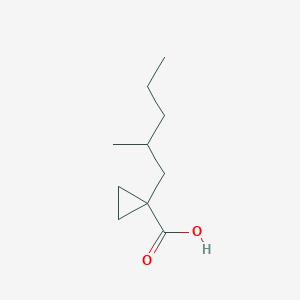

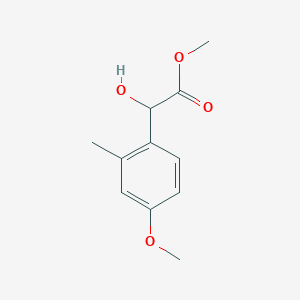
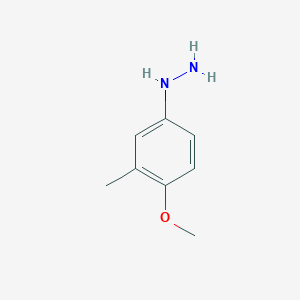
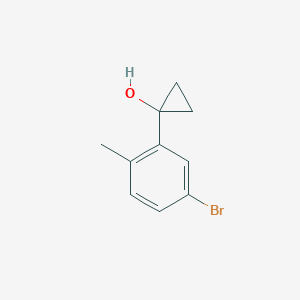
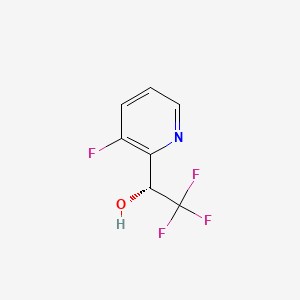
![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol hydrochloride](/img/structure/B15321269.png)
